

BAY-2927088: A Technical Guide to its Discovery and Development Timeline

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Compound of Interest

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This in-depth technical guide chronicles the discovery and development timeline of BAY-2927088, an investigational, oral, reversible tyrosine kinase inhibitor (TKI). The document details its preclinical characterization, mechanism of action, and clinical trial progression, with a focus on its activity in non-small cell lung cancer (NSCLC) harboring Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) mutations. All quantitative data is summarized in structured tables, and key experimental protocols are described based on publicly available information. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Discovery and Preclinical Development

BAY-2927088 emerged from a strategic research alliance between Bayer and the Broad Institute of MIT and Harvard.^[1] The initial discovery of this non-covalent TKI targeting EGFR exon 20 insertions and C797S resistance mutations in NSCLC was first publicly presented in October 2022.

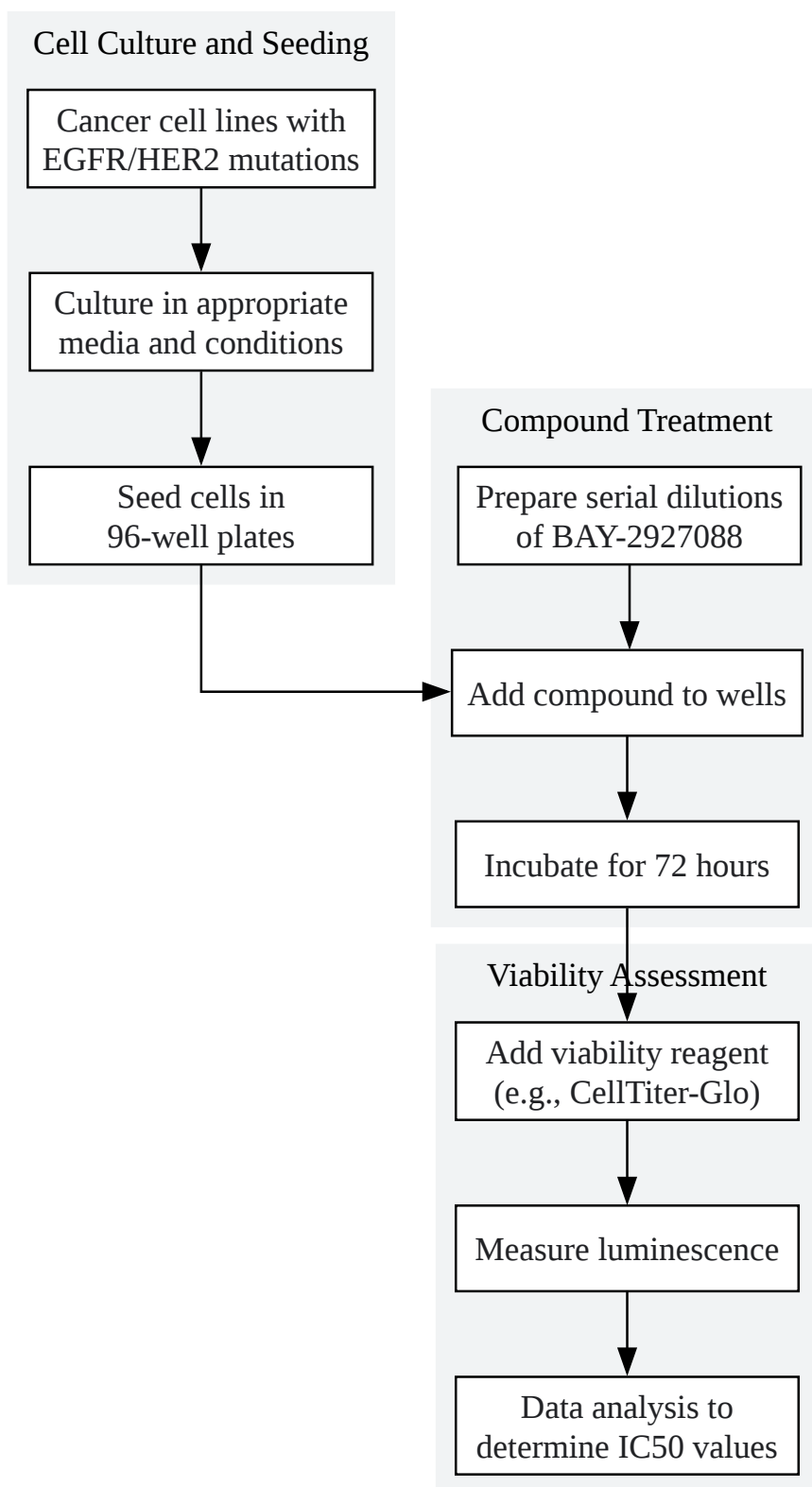
Preclinical Characterization

Preclinical studies demonstrated that BAY-2927088 is a potent and selective inhibitor of mutant HER2 and EGFR.

Biochemical and Cellular Assays: In biochemical and cellular assays, BAY-2927088 showed high potency against EGFR exon 20 insertions with a strong selectivity (40-fold) for these mutants over wild-type (WT) EGFR.[2] The compound was also highly active against the classical EGFR exon 19 deletion ($IC_{50}=0.16$ nM) and L858R ($IC_{50}=0.52$ nM) activating mutations, with over 1000-fold selectivity versus WT EGFR in Ba/F3 cellular models ($IC_{50}=221$ nM).[2] Due to its non-covalent binding mode, BAY-2927088 retains its activity against the EGFR C797S resistance mutation.[2] Furthermore, it demonstrated potent anti-proliferative activity in cell lines with HER2 exon 20 insertion mutations and various HER2 point mutations.[3]

Experimental Protocol: Cellular Proliferation Assays (General Methodology)

A general protocol for assessing the anti-proliferative activity of a compound like BAY-2927088 in cancer cell lines is outlined below. Specific cell lines used in the actual studies included an isogenic Ba/F3 panel expressing various HER2 mutations and other endogenously HER2-mutant cancer cell lines.[3]



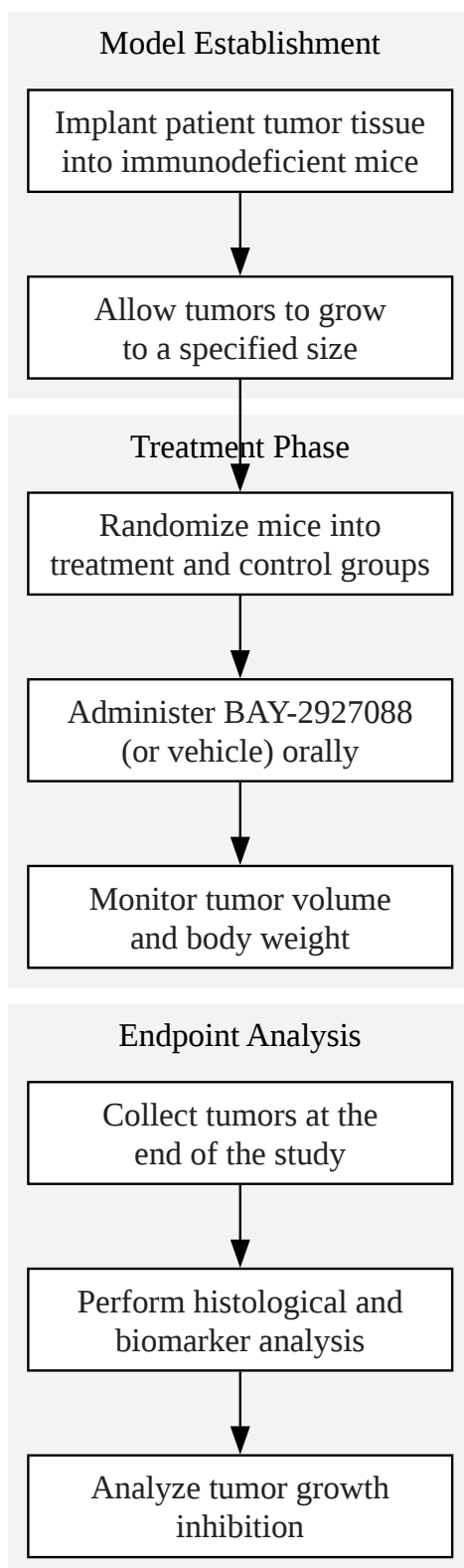
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Figure 1: General workflow for cellular proliferation assays.

In Vivo Models: The efficacy of BAY-2927088 was evaluated in patient-derived xenograft (PDX) models.^[2]^[3] In models with EGFR exon 20 insertion mutations, the compound demonstrated significant tumor growth inhibition and was well-tolerated.^[2] Notably, it showed no activity in EGFR wild-type tumors, confirming its selectivity in a live model.^[2] The in vivo activity was also validated in a PDX model with the HER2 exon 20 insertion mutation A775insYVMA.^[3]

Experimental Protocol: Patient-Derived Xenograft (PDX) Model Studies (General Methodology)

The following diagram illustrates a general workflow for assessing the in vivo efficacy of an investigational drug using PDX models.

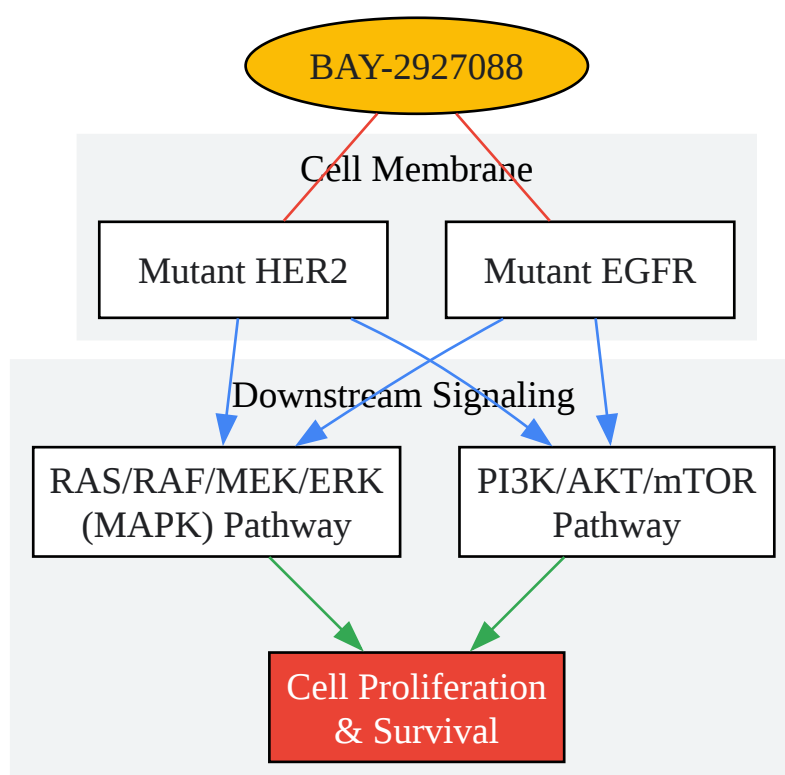


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Figure 2: General workflow for PDX model studies.

Mechanism of Action: Targeting HER2 and EGFR Signaling

BAY-2927088 is an oral, reversible tyrosine kinase inhibitor that potently inhibits mutant HER2 and EGFR.[1][4] In NSCLC, activating mutations in HER2 (ERBB2) and EGFR lead to the constitutive activation of these receptor tyrosine kinases, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5][6] The primary signaling cascades involved are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][7] By binding to the kinase domain of the mutant receptors, BAY-2927088 blocks their phosphorylation and subsequent activation of these oncogenic signaling pathways.



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Figure 3: Simplified signaling pathway of BAY-2927088's mechanism of action.

Clinical Development Timeline

The clinical development of BAY-2927088 has progressed rapidly, with the initiation of the first-in-human SOHO-01 trial and subsequent planning for a Phase III study.

SOHO-01: Phase I/II First-in-Human Study (NCT05099172)

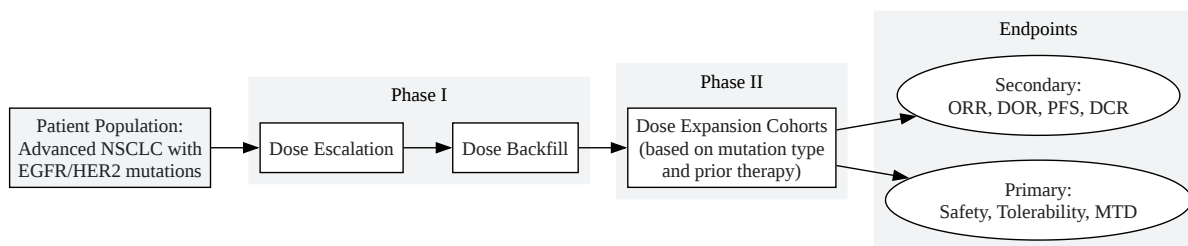
The SOHO-01 study is an ongoing, open-label, multicenter, Phase I/II trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-2927088 in patients with advanced NSCLC harboring EGFR or HER2 mutations.[8][9][10][11] The study consists of dose-escalation, backfill, and dose-expansion cohorts.[4]

Key Milestones:

- Study Initiation: The study has an estimated start date in late 2021 or early 2022.
- Data Readouts: Preliminary efficacy and safety data were presented at the European Society for Medical Oncology (ESMO) Congress in 2023 and the International Association for the Study of Lung Cancer (IASLC) World Conference on Lung Cancer (WCLC) in September 2024.[9][10] Further data was presented at the American Society of Clinical Oncology (ASCO) Annual Meeting in 2025.[12][13]

Experimental Protocol: SOHO-01 Study Design (Simplified)

The following diagram provides a simplified overview of the SOHO-01 trial design.



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Figure 4: Simplified overview of the SOHO-01 trial design.

Clinical Efficacy Data: The SOHO-01 trial has shown promising results, particularly in patients with HER2-mutant NSCLC.

SOHO-01 Trial Results (Expansion Cohort D)	
Patient Population	44 patients with heavily pretreated HER2-mutant NSCLC, naive to HER2-targeted therapy.[9][10]
Treatment	BAY-2927088 20 mg twice daily.[9][10]
Objective Response Rate (ORR)	72.1% (95% CI: 56.3, 84.7), including one complete response (2.3%).[9]
Disease Control Rate (DCR)	83.7% (95% CI: 69.3, 93.2).[4]
Median Duration of Response (DOR)	8.7 months (95% CI: 4.5, not estimable).[10]
Median Progression-Free Survival (PFS)	7.5 months (95% CI: 4.4, 12.2).[10]
ORR in HER2 YVMA insertion subgroup	90.0%.[10]
ORR in patients with brain metastases	62.5%.[10]

SOHO-01 Trial Results (Cohorts D and F - ASCO 2025 Data)	Cohort D (Pretreated, HER2-naïve)	Cohort F (First-line)
Number of Patients	81	39
Objective Response Rate (ORR)	59.3% (95% CI: 47.8, 70.1)	59.0% (95% CI: 42.1, 74.4)
Disease Control Rate (DCR)	84.0% (95% CI: 74.1, 91.2)	84.6% (95% CI: 69.5, 94.1)

Safety and Tolerability: The safety profile of BAY-2927088 has been reported as manageable. [9][10] Treatment-related adverse events (TRAEs) were observed in 95.5% of patients in the expansion cohort, with Grade 3 TRAEs in 40.9%.[10] The most common TRAE was diarrhea (86.4%, with 25.0% being Grade 3), followed by rash and paronychia.[10]

SOHO-02: Phase III Confirmatory Trial

Based on the encouraging results from the SOHO-01 study, Bayer has initiated the global Phase III SOHO-02 trial.[12] This open-label, randomized, multicenter study will evaluate the efficacy and safety of BAY-2927088 as a first-line therapy in patients with advanced NSCLC with activating HER2 mutations.[12]

Regulatory Milestones

- February 2024: The U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to BAY-2927088 for the treatment of adult patients with unresectable or metastatic NSCLC whose tumors have activating HER2 (ERBB2) mutations and who have received a prior systemic therapy.[1]
- June 2024: The Center for Drug Evaluation (CDE) in China also granted Breakthrough Therapy designation for the same patient population.[12]

Conclusion

BAY-2927088 has demonstrated a promising preclinical profile as a potent and selective inhibitor of mutant HER2 and EGFR. The clinical development program, spearheaded by the SOHO-01 trial, has yielded encouraging efficacy and manageable safety data in patients with HER2-mutant NSCLC. The initiation of the Phase III SOHO-02 trial marks a significant step towards potentially establishing BAY-2927088 as a new targeted therapy for this patient population with a high unmet medical need. Ongoing research and future clinical trial data will further elucidate the full potential of this investigational agent.

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References

- 1. bayer.com [bayer.com]

- 2. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Breakthrough Therapy BAY 2927088 Demonstrates 'Rapid, Substantial and Durable Responses' in Patients with HER2-Mutant NSCLC | IASLC [iaslc.org]
- 11. An open label, first-in-human study of BAY 2927088 in participants with advanced non-small cell lung cancer (NSCLC) harboring an EGFR and/or HER2 mutation [mdanderson.org]
- 12. oncodaily.com [oncodaily.com]
- 13. vjoncology.com [vjoncology.com]
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